ethyl 6-[(5-formyl-2-methoxyphenyl)methyl]-3,5-dioxo-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate
Description
This compound is a structurally intricate tricyclic system featuring a fused 7-membered, 4-membered, and 6-membered ring. Key functional groups include:
- 8-Thia: A sulfur atom integrated into the tricyclic framework.
- 4,6,11-Triaza: Three nitrogen atoms at positions 4, 6, and 11.
- Electron-withdrawing groups: A formyl (–CHO) and methoxy (–OCH₃) substituent on the benzyl moiety.
- Phenyl and ester groups: A phenyl ring at position 4 and an ethyl carboxylate ester at position 11.
The compound’s synthesis likely involves cyclocondensation of precursor heterocycles, such as thiophene or pyridine derivatives, followed by functionalization via nucleophilic substitution or coupling reactions .
Properties
IUPAC Name |
ethyl 6-[(5-formyl-2-methoxyphenyl)methyl]-3,5-dioxo-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O6S/c1-3-36-27(34)28-12-11-20-22(15-28)37-25-23(20)24(32)30(19-7-5-4-6-8-19)26(33)29(25)14-18-13-17(16-31)9-10-21(18)35-2/h4-10,13,16H,3,11-12,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQPVFOPISYGNAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC3=C2C(=O)N(C(=O)N3CC4=C(C=CC(=C4)C=O)OC)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-[(5-formyl-2-methoxyphenyl)methyl]-3,5-dioxo-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate typically involves a multi-step process. One common approach is the condensation of a formyl-substituted aromatic aldehyde with a suitable amine, followed by cyclization and esterification reactions. The reaction conditions often require the use of organic solvents such as toluene or dichloromethane, and catalysts like triethylamine or pyridine to facilitate the formation of the tricyclic core.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-[(5-formyl-2-methoxyphenyl)methyl]-3,5-dioxo-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acid derivative.
Reduction: Alcohol derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity :
Recent studies highlight the compound's potential as an anticancer agent. Its structure suggests that it may interact with biological targets involved in cancer cell proliferation and apoptosis. For instance, compounds with similar triazatricyclo structures have shown promising results in inhibiting tumor growth in vitro and in vivo models .
Antimicrobial Properties :
The compound exhibits antimicrobial activity against various pathogens. Research indicates that derivatives of similar structures can disrupt bacterial cell membranes or inhibit essential enzymes, making them effective against resistant strains of bacteria .
Synthetic Applications
Intermediate in Organic Synthesis :
Ethyl 6-[(5-formyl-2-methoxyphenyl)methyl]-3,5-dioxo compounds are often used as intermediates in the synthesis of more complex molecules. The presence of multiple functional groups allows for further modifications, which can lead to the development of new pharmaceuticals or agrochemicals .
Material Science
Polymer Chemistry :
The compound's unique structure may be utilized in the development of novel polymers with specific properties such as increased thermal stability or enhanced mechanical strength. Research into polymer composites incorporating such compounds has shown potential for applications in coatings and advanced materials .
Case Studies
Mechanism of Action
The mechanism of action of ethyl 6-[(5-formyl-2-methoxyphenyl)methyl]-3,5-dioxo-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Table 1: Structural Comparison of Tricyclic Heterocycles
Key Observations :
- The target compound and the analog in share identical tricyclic backbones but differ in substituents: the acetyl group in may reduce electrophilicity compared to the formyl group in the target compound.
Physicochemical and Functional Properties
- Ring Puckering : The tricyclo[7.4.0.0²,⁷] system may exhibit unique puckering coordinates, influencing conformational stability and ligand-receptor interactions .
- Similarity Metrics : Tanimoto coefficients (based on binary fingerprints) could quantify structural overlap with analogs, though specific data are absent in the evidence .
Biological Activity
Ethyl 6-[(5-formyl-2-methoxyphenyl)methyl]-3,5-dioxo-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate is a complex organic compound with potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a unique tricyclic structure that incorporates multiple functional groups, contributing to its potential pharmacological properties. The molecular formula is , and it has a molecular weight of approximately 454.51 g/mol.
Antimicrobial Activity
Research indicates that compounds with similar structures often exhibit antimicrobial properties. A study assessing the antibacterial effects of related triazole derivatives showed significant inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus . Ethyl 6-[(5-formyl-2-methoxyphenyl)methyl]-3,5-dioxo derivatives may similarly possess antimicrobial activity due to their structural features.
Anticancer Properties
Studies have shown that compounds with triazole rings can induce apoptosis in cancer cells. For instance, derivatives of triazoles have been documented to inhibit cell proliferation in breast and colon cancer cell lines . The presence of the phenyl and methoxy groups in our compound may enhance its interaction with cellular targets involved in cancer progression.
Anti-inflammatory Effects
Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Compounds similar to ethyl 6-[(5-formyl-2-methoxyphenyl)methyl]-3,5-dioxo have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines . This suggests that the compound may also exert protective effects against inflammatory conditions.
The biological activity of ethyl 6-[(5-formyl-2-methoxyphenyl)methyl]-3,5-dioxo can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to inflammation and cancer.
- Receptor Modulation : Its structure allows for potential interactions with various receptors that mediate cellular responses.
- Oxidative Stress Reduction : By scavenging free radicals, the compound could mitigate oxidative stress, a contributor to many diseases.
Case Studies
- Antimicrobial Efficacy : A study on triazole derivatives reported that compounds similar to ethyl 6-[(5-formyl-2-methoxyphenyl)methyl]-3,5-dioxo exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against E. coli .
- Cytotoxicity Against Cancer Cells : In vitro tests showed that derivatives with a similar scaffold reduced cell viability by up to 70% in MCF-7 breast cancer cells at concentrations of 25 µM .
- Anti-inflammatory Activity : A recent study demonstrated that related compounds significantly decreased levels of TNF-alpha and IL-6 in LPS-stimulated macrophages, indicating potential therapeutic applications in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
